Diazoacetyl-DL-norleucine methyl ester

概要

説明

Diazoacetyl-DL-norleucine methyl ester (DANLE) is a synthetic derivative of the amino acid norleucine, which has been studied for its potential applications in scientific research. DANLE has been studied for its ability to inhibit enzymes involved in protein synthesis, and as a result, has been used in a variety of laboratory experiments.

科学的研究の応用

Inactivation of Enzymes

Diazoacetyl-DL-norleucine methyl ester (DAN) is notably used for the inactivation of various enzymes. For instance, it rapidly inactivates pepsin, a digestive enzyme, in the presence of cupric ions. This reaction introduces norleucine into pepsin, indicating that a specific carboxyl group at the active site of pepsin may be esterified by DAN (Rajagopalan, Stein, & Moore, 1966). Similarly, it has been shown to inactivate an acid protease from Rhizopus chinensis, again involving the introduction of norleucine at the enzyme's active site (Mizobe, Takahashi, & Ando, 1973).

Specificity and Mechanism of Action

The specificity and mechanism of DAN's action on enzymes have been studied in detail. For example, comparative studies on the effects of DAN and other inhibitors on acid proteases from various sources indicate similarities in the active sites of these enzymes. These studies highlight that DAN reacts with essential carboxyl groups at the active sites, a trait common among acid proteases (Takahashi & Chang, 1976).

Interaction with Other Enzymes

DAN also interacts with other enzymes such as cathepsin D and E, which are similar to pepsin in their specificity. The inhibition of these enzymes by DAN, often in the presence of copper ions, further supports the hypothesis that DAN targets specific active site residues, particularly carboxyl groups, in a range of acid proteases (Keilová & Lapresle, 1970).

Potential Side-Reactions

While not directly related to its primary application, it is worth noting that DAN can also participate in side-reactions. For instance, the reaction of diazocarbonyl compounds with certain enzymes in the presence of cupric ions can lead to the oxidative destruction of amino acid residues like tryptophan and methionine. Such side-reactions can affect the potency of DAN as a modifying agent (Widmer & Viswanatha, 1980).

作用機序

Target of Action

Diazoacetyl-DL-Nle-OMe, also known as Diazoacetyl-DL-norleucine methyl ester or Diazoacetyl-DL-2-aminohexanoic acid-methyl ester, primarily targets the aspartyl protease cathepsin D . Cathepsin D is an acid, aspartate protease (EC 3.4.23.5) that is overproduced in and oversecreted from tumor cells .

Mode of Action

Diazoacetyl-DL-Nle-OMe acts as a specific inhibitor of cathepsin D . It inhibits the activity of cathepsin D, thereby reducing its release . This inhibition of cathepsin D activity results in a reduction of cellular in vitro invasion without affecting proliferation .

Biochemical Pathways

The inhibition of cathepsin D by Diazoacetyl-DL-Nle-OMe affects the process of invasion in cancer cells . Cathepsin D is involved in the digestion of the extracellular matrix of the tissue surrounding the primary tumor, which is a major factor permitting cancer cell invasion . By inhibiting cathepsin D, Diazoacetyl-DL-Nle-OMe disrupts this process, reducing the invasive capabilities of the cancer cells .

Pharmacokinetics

It is known that the compound is used in vitro, suggesting that it is likely to have good cell permeability .

Result of Action

The primary result of Diazoacetyl-DL-Nle-OMe’s action is the reduction of cellular in vitro invasion without affecting proliferation . This is achieved through the inhibition of cathepsin D activity, which is directly involved in the process of invasion .

Action Environment

The action of Diazoacetyl-DL-Nle-OMe can be influenced by environmental factors. For instance, both estradiol and stripped serum independently stimulate both proliferation and cathepsin D release . The dose-response of estradiol and stripped serum-dependent stimulated release were similar to those for invasion and differed from those for proliferation .

Safety and Hazards

According to the safety data sheet, Diazoacetyl-DL-norleucine methyl ester is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

生化学分析

Biochemical Properties

Diazoacetyl-DL-norleucine methyl ester is known to interact with a variety of enzymes, particularly acid proteases. It has been shown to inactivate enzymes such as pepsin and calf rennin in the presence of cupric ions . The compound reacts with the active sites of these enzymes, leading to their inactivation. This interaction is highly specific and occurs in a 1:1 stoichiometry, indicating a strong and direct binding between this compound and the enzyme’s active site .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes, this compound can disrupt normal cellular functions, leading to altered metabolic states and changes in gene expression patterns . These effects are particularly evident in cells that rely heavily on the inhibited enzymes for their metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition. The compound binds to the active site of target enzymes, such as pepsin, in the presence of cupric ions, leading to their inactivation . This binding is highly specific and involves the formation of a covalent bond between the compound and the enzyme’s active site residues. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules in the environment. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where the compound is continuously present .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include enzyme inhibition. The compound interacts with enzymes such as pepsin and calf rennin, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on other metabolic pathways, highlighting the compound’s role in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it exerts its inhibitory effects on target enzymes . This localization is essential for the compound’s activity and function, as it ensures that this compound reaches its intended targets within the cell.

特性

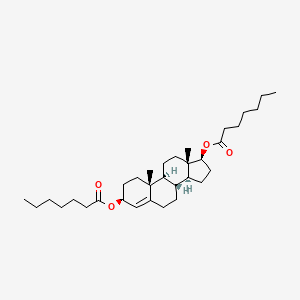

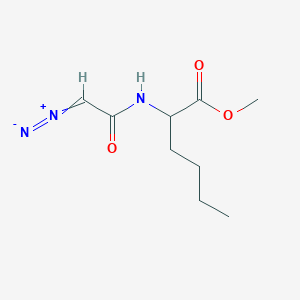

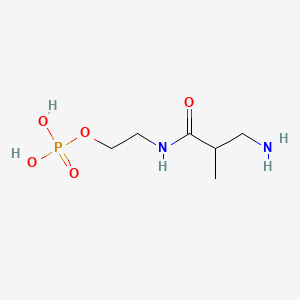

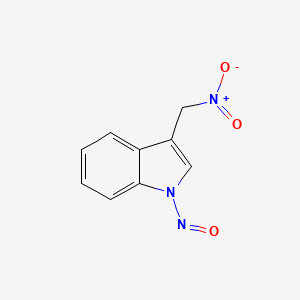

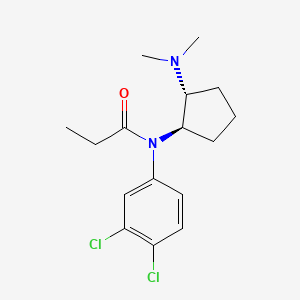

IUPAC Name |

methyl 2-[(2-diazoacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUCPCIYJMTPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7013-09-4 | |

| Record name | N-Diazoacetylnorleucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2R,3R)-2-[(3R)-3,7-dihydroxy-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211478.png)

![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1211495.png)